N~1~-(2,4-difluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
Description
Synthesis Analysis
The synthesis of compounds similar to N1-(2,4-difluorophenyl)-N2-(4-methoxyphenyl)-N2-(methylsulfonyl)alaninamide often involves complex chemical reactions that can include the formation of sulfonamides, cyclopropanations, and various catalyzed aminations. For example, Davies et al. (1996) discuss the asymmetric cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes, which could be relevant to the synthesis of complex compounds containing sulfonyl and amino groups (Davies et al., 1996).
Molecular Structure Analysis
The molecular structure of compounds with functionalities similar to N1-(2,4-difluorophenyl)-N2-(4-methoxyphenyl)-N2-(methylsulfonyl)alaninamide has been extensively studied using techniques like X-ray crystallography. Al-Hourani et al. (2015) provide details on the crystal structure of tetrazole derivatives, which could offer insights into the structural analysis of complex molecules with difluorophenyl, methoxyphenyl, and methylsulfonyl moieties (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of compounds containing difluorophenyl, methoxyphenyl, and methylsulfonyl groups can be quite diverse. For instance, the reactivity and potential applications of sulfonamides and similar sulfonyl-containing compounds in various chemical reactions have been explored. Ye et al. (2014) discuss the stereoselective [3+2] cycloaddition of N-tert-butanesulfinyl imines to arynes facilitated by a removable PhSO₂CF₂ group, highlighting the versatility of sulfonyl groups in facilitating chemical reactions (Ye et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their potential applications. While direct information on N1-(2,4-difluorophenyl)-N2-(4-methoxyphenyl)-N2-(methylsulfonyl)alaninamide is not available, studies on related compounds can provide valuable insights. Fang et al. (2002) discuss the synthesis, proton conductivity, and water stability of sulfonated polyimides, which could be relevant for understanding the physical properties of sulfonyl-containing compounds (Fang et al., 2002).
Chemical Properties Analysis
Analyzing the chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, is essential for understanding the potential applications of the compound. Research on similar compounds, such as the work by Crich and Smith (2000) on the generation of glycosyl triflates from thioglycosides, can provide insights into the chemical behavior of compounds with similar functional groups (Crich & Smith, 2000)
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O4S/c1-11(17(22)20-16-9-4-12(18)10-15(16)19)21(26(3,23)24)13-5-7-14(25-2)8-6-13/h4-11H,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQVXCJAJDKIMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)F)F)N(C2=CC=C(C=C2)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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